2-Fluoro-5-methoxybenzoyl chloride
Description
2-Fluoro-5-methoxybenzoyl chloride is an acyl chloride derivative featuring a benzoyl core substituted with a fluorine atom at the 2-position and a methoxy group at the 5-position. The fluorine and methoxy substituents likely influence its electronic and steric properties, modulating reactivity and applications in synthesis .
Properties
IUPAC Name |
2-fluoro-5-methoxybenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-5-2-3-7(10)6(4-5)8(9)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRWKLWIQLXETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxybenzoyl chloride typically involves the chlorination of 2-Fluoro-5-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as the chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-Fluoro-5-methoxybenzoic acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmosphere conditions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Biaryl Compounds: Formed from coupling reactions with boronic acids.
Scientific Research Applications
2-Fluoro-5-methoxybenzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of bioactive compounds for studying biological processes.
Medicine: As a precursor in the synthesis of pharmaceutical agents.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the 2-Fluoro-5-methoxybenzoyl moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
2-Fluoro-5-hydroxybenzoyl Chloride (CAS 1261748-99-5)
- Molecular Formula : C₇H₄ClFO₂
- Molecular Weight : 174.56 g/mol
- Key Differences: Replaces the methoxy group with a hydroxyl (-OH) at position 3. Lower thermal stability due to the acidic -OH group, which may lead to decomposition under harsh conditions .
5-Chloro-2-[(3-Fluorobenzyl)oxy]benzoyl Chloride (CAS 1160260-46-7)
- Molecular Formula : C₁₄H₉Cl₂FO₂
- Molecular Weight : 299.12 g/mol
- Key Differences: Incorporates a 3-fluorobenzyloxy substituent at position 2, increasing steric bulk. Higher molecular weight and complexity may limit applications in fine chemical synthesis .
2-Chloro-5-fluorobenzoyl Chloride (CAS 21900-51-6)
- Molecular Formula : C₇H₃Cl₂FO
- Key Differences :
5-Fluoro-2-methylbenzoyl Chloride (CAS N/A)
- Molecular Formula : C₈H₆ClFO
- Molecular Weight : 188.59 g/mol (estimated)
- Key Differences: Features a methyl group at position 2 instead of fluorine. Lower electronegativity of the methyl group reduces electron-withdrawing effects compared to fluorine .
Biological Activity
2-Fluoro-5-methoxybenzoyl chloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
This compound is characterized by the presence of a fluorine atom and a methoxy group, which enhance its chemical reactivity and biological interactions. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom may increase binding affinity to these targets, while the methoxy group can influence metabolic stability and solubility.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in cellular signaling pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses such as inflammation and pain.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have demonstrated its ability to reduce inflammation markers in vitro and in vivo models. For instance, it has been evaluated for its potential to inhibit the production of pro-inflammatory cytokines.
Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, indicating potential applications in treating infections.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anti-cancer Activity : In a study involving various cancer cell lines, compounds derived from this compound exhibited IC50 values in the nanomolar range, indicating potent cytotoxicity against targeted cells.
- Inflammation Model : Animal models treated with this compound showed reduced swelling and pain response compared to controls, supporting its use in managing inflammatory conditions.
- Antibacterial Testing : In vitro tests revealed that this compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential as an antibiotic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
